Cyclohexanone, 3-(tributylstannyl)-
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Overview
Description
Cyclohexanone, 3-(tributylstannyl)- is an organotin compound with the molecular formula C18H36OSn It is a derivative of cyclohexanone where a tributylstannyl group is attached to the third carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3-(tributylstannyl)- typically involves the reaction of cyclohexanone with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclohexanone, 3-(tributylstannyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into different stannylated cyclohexanol derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannylated cyclohexanone derivatives, while reduction can produce stannylated cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanone, 3-(tributylstannyl)- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies:
Industrial Applications: The compound is investigated for its use in industrial processes, such as catalysis and polymerization.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3-(tributylstannyl)- involves its interaction with various molecular targets. The tributylstannyl group can participate in radical reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a six-membered ring structure.
Tributyltin Hydride: A reagent used in radical reactions and the synthesis of organotin compounds.
Stannylated Cyclohexanones: Compounds similar to Cyclohexanone, 3-(tributylstannyl)- but with different stannyl groups.
Uniqueness
Cyclohexanone, 3-(tributylstannyl)- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and material science, offering advantages over other similar compounds in specific applications.
Properties
CAS No. |
63831-51-6 |
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Molecular Formula |
C18H36OSn |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
3-tributylstannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2H,1,3-5H2;3*1,3-4H2,2H3; |
InChI Key |
TUGIUFUWQJLGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CCCC(=O)C1 |
Origin of Product |
United States |
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